molecular formula C10H9NOS B15464368 1-Ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one CAS No. 57989-16-9

1-Ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one

Cat. No.: B15464368
CAS No.: 57989-16-9
M. Wt: 191.25 g/mol
InChI Key: HBNJYHIVCXRAID-UHFFFAOYSA-N
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Description

1-Ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one is a chemical scaffold based on the 2-indolinone core, a structure endogenous to mammalian tissues and a key pharmacophore in medicinal chemistry . This compound is presented for research applications, particularly in developing new therapeutic agents. The 2-indolinone structure is a privileged scaffold in numerous drugs and natural products, with derivatives demonstrating a range of bioactivities, including significant anti-inflammatory, antiviral, and antibacterial properties . Recent scientific investigations highlight the substantial potential of 3-alkylidene-2-indolone derivatives, a closely related chemical class, as novel antibacterial agents. Studies have shown that such compounds can exhibit high efficacy against Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values as low as 0.5 μg/mL, matching the activity of control antibiotics like gatifloxacin . Furthermore, the 2-sulfanylidene (or thioxo) modification is a significant functionalization in heterocyclic chemistry. This group is found in push-pull chromophores studied for their non-linear optical properties and can influence the electronic distribution and biological activity of the molecule . Researchers can utilize this compound as a key intermediate to explore structure-activity relationships (SAR) or to develop new molecular hybrids aimed at overcoming antibiotic resistance . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

57989-16-9

Molecular Formula

C10H9NOS

Molecular Weight

191.25 g/mol

IUPAC Name

1-ethyl-2-sulfanylideneindol-3-one

InChI

InChI=1S/C10H9NOS/c1-2-11-8-6-4-3-5-7(8)9(12)10(11)13/h3-6H,2H2,1H3

InChI Key

HBNJYHIVCXRAID-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=CC=CC=C2C(=O)C1=S

Origin of Product

United States

Biological Activity

1-Ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one (CAS No. 57989-16-9) is a compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological properties, synthesis, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NOS. Its structure features a sulfur atom in a thioether configuration, which is significant for its reactivity and biological activity.

PropertyValue
Molecular Formula C10H9NOS
Molecular Weight 199.25 g/mol
CAS Number 57989-16-9
IUPAC Name This compound

Antimicrobial Activity

Research indicates that indole derivatives, including this compound, exhibit significant antimicrobial properties. In vitro studies have shown effectiveness against various pathogens:

  • Antibacterial Activity : Effective against Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae.
  • Antifungal Activity : Demonstrated activity against fungi such as Candida albicans and Aspergillus niger.

These findings align with the broader category of indole derivatives that have shown promise as antimicrobial agents .

Antiviral and Anticancer Properties

Indole compounds are also being explored for their antiviral and anticancer potential. Some studies have reported that certain derivatives can inhibit viral replication and induce apoptosis in cancer cells. For instance:

  • Antiviral Activity : Indole derivatives have been noted for their ability to inhibit HIV and other viruses.
  • Anticancer Activity : Compounds similar to 1-Ethyl-2-sulfanylidene have shown cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer) cells .

Case Studies

Recent investigations into the biological activity of indole derivatives have provided insights into their mechanisms of action:

  • Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various indole derivatives, including 1-Ethyl-2-sulfanylidene. Results indicated significant inhibition zones against selected bacterial strains, suggesting potential for development as a new class of antibiotics .
  • Cytotoxicity Assays : Another research effort focused on the cytotoxic effects of this compound on human cancer cell lines. The SRB assay revealed that treatment with 1-Ethyl-2-sulfanylidene resulted in reduced cell viability in a dose-dependent manner .

Synthesis Methods

The synthesis of this compound typically involves multi-step reactions starting from readily available indole precursors. Various methods have been documented, including:

  • One-Pot Reactions : Utilizing catalysts like CaCl₂ to facilitate the formation of the indole framework while introducing the sulfanyl group.

These synthetic approaches not only streamline the production process but also enhance yields and purity of the final product .

Comparison with Similar Compounds

Research Findings and Trends

  • Synthetic Methods : p-TSA-catalyzed condensation reactions efficiently produce di-indolyl derivatives, suggesting scalable routes for substituted indolones .
  • Environmental Impact : Indigo Carmine’s persistence in wastewater necessitates advanced degradation methods (e.g., photocatalytic oxidation) .
  • Drug Design: Indolinone derivatives (e.g., TNFα inhibitors) highlight the therapeutic relevance of functionalized indole-3-ones .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Ethyl-2-sulfanylidene-1,2-dihydro-3H-indol-3-one, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step reactions, including alkylation of indole precursors followed by sulfanylation. For example, coupling reactions under acidic catalysis (e.g., p-toluenesulfonic acid, p-TSA) are effective for introducing the sulfanylidene group . Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (60–80°C) can improve yields by 15–20% .
  • Key Data : Evidence from similar indole derivatives shows yields ranging from 45% (unoptimized) to 78% (optimized) when using continuous flow reactors .

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of this compound?

  • Methodology :

  • X-ray crystallography provides unambiguous confirmation of the sulfanylidene group’s position and stereochemistry .
  • NMR : 1H^1H and 13C^{13}C NMR resolve ethyl and indole protons (δ 1.2–1.4 ppm for CH3_3, δ 7.1–7.8 ppm for aromatic protons) .
  • Mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+^+ at m/z 248.0823) .

Q. What are the primary safety considerations when handling this compound in laboratory settings?

  • Hazards : Classified as Acute Toxicity (Oral, Category 4; H302) and Skin Irritant (Category 2; H315) .
  • Protocols : Use PPE (gloves, lab coat), work in a fume hood, and store at 2–8°C in amber vials to prevent decomposition .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of the sulfanylidene group in cross-coupling reactions?

  • Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model charge distribution, showing the sulfur atom’s nucleophilicity (Mulliken charge: −0.45) facilitates electrophilic substitutions .
  • Validation : Experimental data from Pd-catalyzed Suzuki couplings align with DFT-predicted activation energies (ΔG^‡ ≈ 25 kcal/mol) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive results)?

  • Analysis : Discrepancies may arise from assay conditions (e.g., bacterial strain variability, compound purity). Reproducible testing requires:

  • Standardized MIC assays (e.g., broth microdilution, ISO 20776-1) .
  • HPLC purity verification (>95%) to exclude byproduct interference .
    • Case Study : A 2021 study attributed false negatives to dimethyl sulfoxide (DMSO) solvent toxicity at >1% concentration .

Q. How do steric and electronic effects of the ethyl group influence tautomeric equilibria in solution?

  • Methodology :

  • UV-Vis spectroscopy monitors tautomer shifts (λmax_{\text{max}} 320 nm for enol vs. 290 nm for keto forms) .
  • Variable-temperature NMR reveals equilibrium constants (Keq_{\text{eq}} = 1.8 at 25°C in CDCl3_3) .
    • Impact : The ethyl group’s +I effect stabilizes the keto form, shifting Keq_{\text{eq}} by 0.5 units compared to methyl analogs .

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